(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
Description
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is a bicyclic heterocyclic compound featuring an imidazo[2,1-c][1,4]oxazine core with a methanamine (-CH2NH2) substituent at the 2-position. This structure combines a fused imidazole and oxazine ring system, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-3,5,8H2 |
InChI Key |
UGXGZKPXUHOBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides . Further treatment with acetic anhydride yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
The compound features an imidazo-oxazine core that provides unique reactivity and biological activity.
Synthetic Routes
The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can be achieved through various methods:
- Condensation Reactions : A common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides.
- Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time compared to conventional methods.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound has been studied for its potential as a β-lactamase inhibitor . It shows activity against class A, C, and D β-lactamases, positioning it as a candidate for developing new antibiotics.
Medicine
Medicinally, this compound is explored for therapeutic applications in combating drug-resistant bacterial infections. Its ability to inhibit β-lactamases restores the efficacy of β-lactam antibiotics against resistant strains.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties such as enhanced stability or reactivity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Certain derivatives have shown MIC values as low as 0.25 µg/mL against Plasmodium falciparum, indicating potential for antimalarial applications.
Anticancer Properties
Studies have demonstrated that this compound and its derivatives possess anticancer activity:
- Cytotoxicity Studies : One derivative exhibited an IC50 value of 1.89 µM against A549 lung carcinoma cells.
Cardiovascular Effects
Research involving spontaneously hypertensive rats suggests that compounds with high affinities for imidazoline binding sites can significantly impact mean arterial blood pressure (MAP) and heart rate (HR), indicating potential applications in treating hypertension.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of several derivatives of imidazo[2,1-c][1,4]oxazine. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with strong bactericidal effects observed.
Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxicity of various heterocyclic compounds against cancer cell lines, one derivative demonstrated an IC50 value below 10 µM against MDA-MB-231 breast adenocarcinoma cells.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with β-lactamase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The imidazo-oxazine scaffold is highly modifiable, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
Biological Activity
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine, also known as dihydroimidazo[2,1-c][1,4]oxazine, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
- IUPAC Name: this compound dihydrochloride
- CAS Number: 2408971-29-7
- Molecular Formula: C₇H₁₃Cl₂N₃O
- Molecular Weight: 226.10 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves microwave-assisted synthesis which enhances yield and reduces reaction time compared to conventional methods. This technique has been documented to produce high-purity compounds efficiently .
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Plasmodium falciparum, indicating potential for antimalarial applications .
Anticancer Properties
Research has indicated that this compound and its derivatives possess anticancer activity. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). The most active compounds exhibited IC50 values below 10 µM, comparable to established chemotherapeutics like cisplatin .
Cardiovascular Effects
The compound has been evaluated for its cardiovascular effects. Studies involving spontaneously hypertensive rats indicated that compounds with high affinities for imidazoline binding sites and alpha adrenergic receptors significantly impacted mean arterial blood pressure (MAP) and heart rate (HR). These findings suggest potential applications in treating hypertension .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial efficacy of several derivatives of imidazo[2,1-c][1,4]oxazine. The results showed that certain compounds had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong bactericidal effects .
Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxicity of various heterocyclic compounds against cancer cell lines, one derivative of this compound demonstrated an IC50 value of 1.89 µM against A549 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
